2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 2-chloro-6-fluorophenyl group and a methylsulfanyl group.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3OS/c1-9-5-6-13-18-14(19-15(21)20(13)7-9)22-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFVJHTXPMFBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=C(C=CC=C3Cl)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a suitable pyrido[1,2-a][1,3,5]triazin-4-one derivative is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may target the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]acetic acid
- 2-Chloro-6-fluoroanisole
- 2-Chloro-6-fluorophenyl methyl ether
Uniqueness
2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique combination of a pyrido[1,2-a][1,3,5]triazin-4-one core with a 2-chloro-6-fluorophenyl group and a methylsulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₉ClF₁N₄S
- Molecular Weight : 304.75 g/mol
- Key Functional Groups :
- Triazine ring
- Chlorobenzyl thioether
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClF₁N₄S |
| Molecular Weight | 304.75 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Research has indicated that compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit significant antimicrobial properties. The target compound has shown promising antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of similar compounds, it was found that derivatives with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity. For instance:
- Compound A (with a 4-fluorophenyl group) exhibited an IC50 of 0.91 μM against Escherichia coli.
- The presence of a thioether linkage was critical for activity enhancement.
Antitubercular Activity
The compound also demonstrated antitubercular properties. In vitro testing against Mycobacterium smegmatis revealed a minimum inhibitory concentration (MIC) of 50 μg/mL.
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 50 |
| Compound A | E. coli | 0.91 |
The proposed mechanism of action for this class of compounds involves inhibition of key bacterial enzymes and pathways. Specifically, the interaction with leucyl-tRNA synthetase has been noted to disrupt protein synthesis in bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the benzyl group can lead to enhanced biological activity. The presence of halogens and other electron-withdrawing groups typically increases potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
